4-(Trifluoromethyl)-L-phenylglycine
Overview
Description
Scientific Research Applications
Biosynthesis and Occurrence in Peptide Natural Products
4-(Trifluoromethyl)-L-phenylglycine, a type of phenylglycine, is significant in the biosynthesis and occurrence in various peptide natural products. These include glycopeptide antibiotics and biologically active peptides. The study of the biosynthesis gene clusters of chloroeremomycin, balhimycin, and pristinamycin has led to intensive investigations into the biosynthesis of phenylglycines. This research has highlighted the importance of these non-proteinogenic aromatic amino acids in medicinal chemistry, attracting attention from research groups and pharmaceutical companies (Al Toma et al., 2015).
Production from Racemic Mixtures
The production of D-phenylglycine, an enantiomer of L-phenylglycine, has been explored using penicillin G acylase (PGA) from a racemate mixture. This approach involves acylation reactions and the use of a multicompartment electrolyzer with isoelectric membranes to achieve high purity and efficiency in the production process, showcasing an innovative method of synthesizing D-phenylglycine (Bossi et al., 1998).
Fermentative Production Approaches
Recent advances include the development of fermentative production methods for phenylglycines. Genetic engineering has been employed to create artificial operons for the production of D-phenylglycine. This approach utilizes heterologous expression in different host strains and rational genetic engineering to improve the production of phenylglycines, offering a promising alternative for their production (Moosmann et al., 2020).
Enantioselective Production Methods
Studies have also focused on developing enantioselective methods for the production of L-phenylglycine. Engineered E. coli strains have been used to convert racemic mandelic acid into L-phenylglycine with high enantioselectivity. This method presents a greener and safer alternative to traditional synthetic methods, indicating the potential of biocatalysis in the production of unnatural amino acids like L-phenylglycine (Tang et al., 2020).
Structural Studies and Pharmaceutical Applications
Structural studies of fluorinated α-aminophosphonic acid analogues of phenylglycine, including 4-(trifluoromethyl)-L-phenylglycine, have been conducted. These studies are crucial for understanding their potential biological activity and use as building blocks in medicinal chemistry. The detailed crystal structures and properties of these compounds provide insights into their interactions with physiological receptors (Wanat et al., 2020).
properties
IUPAC Name |
(2S)-2-amino-2-[4-(trifluoromethyl)phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c10-9(11,12)6-3-1-5(2-4-6)7(13)8(14)15/h1-4,7H,13H2,(H,14,15)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FANMQHUKZBBELZ-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](C(=O)O)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)-L-phenylglycine | |
CAS RN |
144789-75-3 | |
Record name | 4-(Trifluoromethyl)-L-phenylglycine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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